1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-
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Overview
Description
1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- is an organic compound with a complex structure that includes a hexanone backbone and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- typically involves the reaction of 1-hexanone with a biphenyl derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 1-hexanone is reacted with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-hexanone: Similar structure but lacks the biphenyl group.
Hexanophenone: Another ketone with a similar backbone but different substituents.
Uniqueness
1-Hexanone, 1-[1,1’-biphenyl]-4-yl-6-hydroxy- is unique due to the presence of both the hexanone and biphenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
792705-86-3 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6-hydroxy-1-(4-phenylphenyl)hexan-1-one |
InChI |
InChI=1S/C18H20O2/c19-14-6-2-5-9-18(20)17-12-10-16(11-13-17)15-7-3-1-4-8-15/h1,3-4,7-8,10-13,19H,2,5-6,9,14H2 |
InChI Key |
NEHOHNHDRJCGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCCO |
Origin of Product |
United States |
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